4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and esterified with 3,4-dimethoxybenzoic acid. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate typically involves multiple stepsThe final step involves esterification with 3,4-dimethoxybenzoic acid under acidic or basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- Methyl 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
- 8-Hexyl-4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetate
Uniqueness
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 3,4-dimethoxybenzoate is unique due to its specific esterification with 3,4-dimethoxybenzoic acid, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H18O6 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C21H18O6/c1-24-17-9-6-12(10-19(17)25-2)20(22)26-13-7-8-15-14-4-3-5-16(14)21(23)27-18(15)11-13/h6-11H,3-5H2,1-2H3 |
InChI Key |
KLJUCCFFRHGKBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)OC |
Origin of Product |
United States |
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